1-Benzylisoquinoline
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Overview
Description
ISOQUINOLINES with a benzyl substituent.
Scientific Research Applications
Chemical Constituents and Isolation
- Isolation from Natural Sources : 1-Benzylisoquinoline alkaloids have been isolated from various natural sources, such as Gnetum parvifolium, demonstrating the compound's natural occurrence and potential use in deriving new chemical entities (Xu & Lin, 1999).
Biochemical Studies and Metabolism
- Biosynthesis Pathways : Benzylisoquinoline alkaloids (BIAs), including this compound, are involved in complex biosynthesis pathways in plants. These pathways involve various enzymes and have implications for understanding plant metabolism and potential pharmacological applications (Hagel & Facchini, 2013).
- Enzymatic Studies : Research has been conducted to isolate and characterize enzymes involved in the biosynthesis of BIAs, including this compound, in opium poppy. This research provides insights into the metabolic pathways of these compounds (Morris & Facchini, 2016).
Pharmacological Potential
- Cardiovascular Applications : Studies on cardiovascular drugs derived from Chinese medicinal plants, including compounds related to this compound, have revealed various pharmacological activities, which could guide the development of new cardiovascular treatments (Sutter & Wang, 1993).
- Cancer Chemoprevention : Research has shown that certain 1-Benzylisoquinolines exhibit potential cancer chemopreventive activity. This highlights the therapeutic potential of these compounds in oncology (Cui et al., 2006).
Technological and Synthetic Applications
- Photonic Logic Gate Development : Modified this compound N-oxides have been used to design multifunctional and self-reprogrammable molecular logic gates, demonstrating the compound's utility in nanotechnology and molecular computing (Montenegro et al., 2004).
Properties
CAS No. |
6907-59-1 |
---|---|
Molecular Formula |
C16H13N |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
1-benzylisoquinoline |
InChI |
InChI=1S/C16H13N/c1-2-6-13(7-3-1)12-16-15-9-5-4-8-14(15)10-11-17-16/h1-11H,12H2 |
InChI Key |
IZTUINVRJSCOIR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=NC=CC3=CC=CC=C32 |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC=CC3=CC=CC=C32 |
6907-59-1 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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